(R)-2-(Pyrrolidin-3-yloxy)-pyridine
Description
Significance of the Pyrrolidine-Pyridine Scaffold in Contemporary Organic Chemistry
The pyrrolidine-pyridine scaffold is a privileged structural motif in modern medicinal chemistry, deriving its importance from the individual contributions of its two heterocyclic components.
The pyrrolidine (B122466) ring , a five-membered saturated nitrogen heterocycle, is a cornerstone in drug design. nih.govorganic-chemistry.org Its non-planar, puckered structure provides a three-dimensional character that is advantageous for exploring pharmacophore space and achieving specific spatial orientations. nih.govorganic-chemistry.org This sp³-hybridized scaffold is a key feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is present in many FDA-approved drugs. organic-chemistry.org The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of diverse stereoisomers, which can lead to distinct biological profiles due to different binding interactions with enantioselective proteins. nih.govorganic-chemistry.org Furthermore, pyrrolidine and its derivatives are widely employed as ligands for transition metals, organocatalysts, and as controllers in asymmetric synthesis. organic-chemistry.org
The pyridine (B92270) ring is another fundamental six-membered nitrogen-containing heterocycle that is ubiquitous in pharmaceuticals and natural products, including essential vitamins and coenzymes. youtube.comrsc.org It is a component in a significant number of drugs approved by the US Food and Drug Administration (FDA). rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts weak basicity, which can improve the aqueous solubility of molecules, a desirable property for drug candidates. rsc.orgnih.gov The pyridine scaffold is highly versatile and can be readily functionalized, making it a valuable building block in the synthesis of complex molecules with diverse therapeutic applications, from anticancer to anti-inflammatory agents. rsc.orglgcstandards.com
The combination of these two rings into a single scaffold, as seen in (R)-2-(Pyrrolidin-3-yloxy)-pyridine, creates a molecule with rich structural and electronic features, offering multiple points for interaction with biological targets and for further chemical modification.
Stereochemical Purity in Chiral Chemical Entities
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in chemistry and pharmacology. google.com Many organic molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. google.comresearchgate.net While enantiomers have identical physical properties in an achiral environment, they can exhibit profoundly different behavior in a chiral environment, such as the human body. researchgate.netamadischem.com
The importance of stereochemical purity in drug development cannot be overstated. Because biological systems—including enzymes, proteins, and receptors—are themselves chiral, they often interact differently with each enantiomer of a chiral drug. amadischem.comontosight.ai One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even cause undesirable or toxic effects. ontosight.ai This difference in biological activity is a critical consideration for the safety, efficacy, and bioavailability of a drug. amadischem.com
Consequently, regulatory authorities like the U.S. FDA have issued guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug and often recommend the development of single-enantiomer products. amadischem.comontosight.ai The use of a chirally pure compound, such as this compound, rather than a racemic mixture (a 50:50 mix of both enantiomers), ensures that the biological activity is predictable and attributable to a single, well-defined chemical entity. Achieving a high level of enantiomeric excess, which is a measure of the purity of a chiral substance, is therefore a critical goal in modern pharmaceutical research and development. google.com
Scope and Research Context of this compound
While specific research focused exclusively on this compound is not extensively detailed in published literature, its structural components place it in a context of significant interest for medicinal chemistry. The molecule serves as a valuable chiral building block for the synthesis of more complex chemical entities. Research on analogous structures suggests several potential areas of application.
Compounds incorporating the pyrrolidine-pyridine motif have been investigated for a range of biological activities. For instance, derivatives are being explored for their ability to modulate neurotransmitter systems, such as nicotinic acetylcholine (B1216132) receptors, which are important targets for treating neurological disorders. ontosight.ai
Furthermore, patent literature reveals that closely related chiral scaffolds are key components in the development of novel therapeutics. Pyrrolo[2,3-c]pyridine derivatives have been investigated as modulators of H3 receptors, and various acrylamide (B121943) derivatives of chiral pyrrolidines and piperidines are being explored as inhibitors of Janus Kinase (JAK), a family of enzymes implicated in inflammatory conditions and autoimmune diseases. google.comgoogle.com These examples highlight the utility of the chiral pyrrolidine-heterocycle scaffold in creating targeted inhibitors for various disease-related proteins.
Given this context, this compound is primarily of interest as a sophisticated intermediate in the synthesis of novel, chirally pure drug candidates. Its availability allows researchers to incorporate the specific (R)-pyrrolidinoxy-pyridine moiety into larger molecules designed to interact with specific biological targets where stereochemistry is critical for activity.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 927691-31-4 | amadischem.com |
| Molecular Formula | C₉H₁₂N₂O | nih.govamadischem.com |
| Molecular Weight | 164.20 g/mol | nih.govamadischem.com |
| Appearance | Not Specified | |
| InChI | InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1 | amadischem.com |
| SMILES | O([C@@H]1CCNC1)C1=NC=CC=C1 | amadischem.com |
Table 2: Research Areas for Related Pyrrolidine-Pyridine Scaffolds
| Research Area | Target Class | Potential Indication(s) | Source |
| Neuroscience | Nicotinic Acetylcholine Receptors | Neurological Disorders | ontosight.ai |
| Immunology/Oncology | Janus Kinase (JAK) | Autoimmune Diseases, Inflammation | google.com |
| Neuroscience/Inflammation | Histamine (B1213489) H3 Receptors | Neurological and Inflammatory Diseases | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWWJMAFNEKFU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 2 Pyrrolidin 3 Yloxy Pyridine
Stereoselective Total Synthesis Strategies
The total synthesis of (R)-2-(Pyrrolidin-3-yloxy)-pyridine hinges on the efficient and stereoselective preparation of the (R)-pyrrolidin-3-ol precursor. Once this chiral alcohol is obtained, it can be coupled with a suitable 2-halopyridine or other activated pyridine (B92270) derivative, typically via a Williamson ether synthesis, to form the target molecule. The focus of advanced synthetic methodologies is therefore on the asymmetric construction of the pyrrolidine (B122466) core. These strategies can be broadly classified into two main approaches: those that utilize chiral auxiliaries to direct the stereochemistry and those that employ catalytic enantioselective reactions to form the chiral pyrrolidine ring.
The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic compounds. mdpi.com Consequently, tremendous effort has been dedicated to developing novel and efficient methods for the asymmetric construction of substituted chiral pyrrolidines. mdpi.comnih.gov These methods are critical for accessing key intermediates like (R)-pyrrolidin-3-ol.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to bias the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral alcohols, which are direct precursors to the pyrrolidine core of the target molecule.
One notable strategy involves the asymmetric reduction of a prochiral ketone using a metal hydride reagent that has been modified with a chiral auxiliary. For instance, α-disubstituted pyrrolidine-2-methanols, synthesized from the readily available chiral pool starting material L-proline, have been effectively used as chiral auxiliaries. thieme-connect.com In this method, the auxiliary complexes with a reducing agent like sodium borohydride (B1222165) (NaBH₄), creating a chiral reducing environment. This chiral complex then delivers a hydride to the prochiral ketone in a stereoselective manner, leading to the formation of an optically active alcohol. thieme-connect.com The efficiency of this method is dependent on the structure of the auxiliary, the solvent, and the reaction temperature.
Table 1: Asymmetric Reduction of Ketones using Chiral Auxiliaries
| Chiral Auxiliary | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| α,α-Diphenyl-L-prolinol | α,β-Unsaturated Triazolyl Ketone | NaBH₄ | Up to 93% | thieme-connect.com |
| (S)-2-(Anilinomethyl)pyrrolidine | Acetophenone | NaBH₄ | 85% | |
| N-Tosyl-(S)-valine | Propiophenone | LiAlH₄ | 91% |
This table presents representative data on the use of chiral auxiliaries in asymmetric reductions to produce chiral alcohols, a key step in synthesizing precursors like (R)-pyrrolidin-3-ol.
Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to constructing chiral molecules. In these reactions, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Over the last two decades, asymmetric organocatalysis and metal catalysis have emerged as powerful tools for the construction of complex molecular architectures like substituted pyrrolidines. nih.govnih.gov
Metal-catalyzed asymmetric [3+2] cycloaddition reactions are among the most powerful and direct methods for constructing the pyrrolidine ring with high stereocontrol. rsc.orgacs.org This reaction typically involves the cycloaddition of an azomethine ylide with an alkene. The chiral metal catalyst, usually complexed with a chiral ligand, orchestrates the approach of the two reactants to favor the formation of one enantiomer of the pyrrolidine product. thieme-connect.com
Various metal complexes, including those of copper (Cu), silver (Ag), rhodium (Rh), and iridium (Ir), have been employed successfully. nih.govacs.orgacs.org For example, copper(I) and silver(I) complexes with chiral ligands can effectively catalyze the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes to furnish highly functionalized, enantioenriched pyrrolidines. thieme-connect.commetu.edu.tr Rhodium(II) catalysts have been used to facilitate asymmetric C-H insertion reactions to form the pyrrolidine ring. nih.govacs.org
Table 2: Metal-Catalyzed Asymmetric Synthesis of Pyrrolidines
| Metal Catalyst / Ligand | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cu(I) / Fesulphos | [3+2] Cycloaddition | >95:5 | >99% | |
| Ag(I) / (R)-DTBM-Segphos | [3+2] Cycloaddition | up to 94:6 | up to 97% | |
| Rh₂(S-DOSP)₄ | C-H Insertion | >99:1 | up to 98% | nih.govacs.org |
| Ir(I) / Chiral Phosphine (B1218219) | Reductive Azomethine Ylide Cycloaddition | >20:1 | 96% | acs.orgorganic-chemistry.org |
This table summarizes key findings for the metal-catalyzed asymmetric synthesis of pyrrolidines, showcasing the high selectivity achievable with different catalytic systems.
Organocatalysis, which uses small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. nih.govacs.org Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid proline, are themselves highly effective organocatalysts. mdpi.comnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates.
A prominent organocatalytic strategy for pyrrolidine synthesis is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For instance, a bifunctional squaramide catalyst derived from Cinchona alkaloids can catalyze the aza-Michael/Michael cascade reaction between nitroalkenes and enones to provide highly functionalized chiral pyrrolidines with excellent diastereoselectivity and enantioselectivity (up to >99% ee). rsc.orgresearchgate.net Similarly, proline and its derivatives can catalyze asymmetric aldol (B89426) or Michael reactions that form key C-C bonds necessary for constructing the pyrrolidine skeleton. nih.govresearchgate.net
Table 3: Organocatalytic Asymmetric Synthesis of Pyrrolidine Derivatives
| Organocatalyst | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Diarylprolinol Silyl Ether | Michael Addition | 95:5 | up to 99% | nih.govresearchgate.net |
| Cinchona-Squaramide | aza-Michael/Michael Cascade | up to 91:9 | >99% | rsc.orgresearchgate.net |
| Proline-Thioamide | Aldol Reaction | >99:1 | up to 98% | mdpi.com |
| H-Pro-Gly-D-Ala-OH | Aldol Reaction | - | up to 97% | nih.gov |
This table highlights the effectiveness of various organocatalysts in promoting asymmetric reactions for the synthesis of chiral pyrrolidines.
Another powerful strategy for obtaining chiral pyrrolidines is the asymmetric hydrogenation of a prochiral pyrroline (B1223166) (i.e., a dihydropyrrole) or a substituted pyrrole. acs.org This method involves the use of a chiral transition metal catalyst, typically based on rhodium (Rh) or iridium (Ir), complexed with a chiral phosphine ligand. The catalyst facilitates the addition of hydrogen across the double bond of the pyrroline ring from a specific face, leading to the formation of the desired stereocenters. nih.gov
For example, rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters provides a classic route to chiral amino acids, and similar technology can be applied to pyrroline precursors. nih.gov Highly substituted pyrroles can be fully reduced with excellent diastereoselectivity using heterogeneous catalysts like rhodium on carbon, where an initial reduction can set a stereocenter that directs subsequent hydrogenations. acs.org Furthermore, chiral phosphine catalysts have been developed for the [3 + 2] annulation of allenes and imines to produce enantiomerically enriched pyrrolines, which are ideal substrates for subsequent hydrogenation to saturated pyrrolidines. nih.gov
Table 4: Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis
| Substrate | Catalyst / Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methyl 2-acetamidoacrylate | Rh / (R,R)-DuPhos | N-acetylalanine methyl ester | >99% | nih.gov |
| α-Aryl Enamide | Rh / Ferrocenyl P,P Ligand | Chiral Amine | up to 97.7% | nih.gov |
| 2,5-Dihydropyrrole | Ir / Chiral Phosphine-Oxazoline | 2-Substituted Pyrrolidine | up to 96% | |
| 3,4-Dehydroproline derivative | H₂, Pd/C | Chiral Proline derivative | >98% | google.com |
This table presents data on the asymmetric hydrogenation of various unsaturated precursors to yield chiral pyrrolidine structures.
Regioselective Functionalization of the Pyridine Nucleus
Ortho-Substitution Methodologies
Achieving substitution at the C2 position of the pyridine ring, ortho to the nitrogen, is a key step. One common approach involves the use of pyridine N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org This method provides a transition-metal-free pathway to introduce alkyl, alkynyl, and aryl groups specifically at the 2-position. organic-chemistry.org While effective for a range of substituents, the yields can be modest with alkyl Grignard reagents. organic-chemistry.org
Another strategy involves directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent, such as a strong base, to deprotonate the adjacent C2 position. This allows for the subsequent reaction with an electrophile to introduce the desired substituent. However, the inherent reactivity of the pyridine ring can sometimes lead to mixtures of isomers.
Halogenation and Subsequent Cross-Coupling Strategies
A widely employed and versatile strategy for functionalizing the pyridine nucleus is through halogenation followed by transition-metal-catalyzed cross-coupling reactions. Halogenated pyridines, particularly 2-halopyridines, are excellent electrophilic partners in these reactions. nih.gov
Halogenation: The introduction of a halogen atom, typically chlorine or bromine, at the 2-position of the pyridine ring can be achieved through various methods. One innovative approach involves the ring-opening of the pyridine to a Zincke imine intermediate, which then undergoes highly regioselective halogenation before ring-closing to yield the 3-halopyridine. nih.gov While this specific method targets the 3-position, similar principles can be adapted for other positions. For direct halogenation at the 2-position, reactions involving reagents like N-halosuccinimides can be utilized, though regioselectivity can be a challenge depending on the other substituents present on the ring. nih.gov
Cross-Coupling Reactions: Once the 2-halopyridine is obtained, it can be coupled with a variety of nucleophilic partners using palladium catalysts. The Suzuki-Miyaura cross-coupling is a prominent example, though it can be challenging with 2-pyridyl boron reagents due to their instability. nih.govresearchgate.netresearchgate.net To circumvent this "2-pyridyl problem," alternative coupling partners have been developed. For instance, pyridine sulfinates have been shown to be stable and effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.org This approach offers a broad scope and has been applied to the synthesis of medicinally relevant molecules. semanticscholar.org Buchwald-Hartwig amination is another powerful cross-coupling method used to form C-N bonds, which can be relevant for introducing nitrogen-based substituents. nih.gov
| Cross-Coupling Reaction | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura | Palladium catalyst, Boronic acids/esters | Widely used, but can be problematic for 2-pyridyl substrates. nih.govresearchgate.netresearchgate.netsemanticscholar.org |
| Sulfinate Coupling | Palladium catalyst, Pyridine sulfinates | Overcomes instability of 2-pyridyl boronates. semanticscholar.org |
| Buchwald-Hartwig Amination | Palladium catalyst, Amines | Forms C-N bonds. nih.gov |
Formation of the Ether Linkage: Optimization and Stereocontrol
The creation of the ether bond between the 2-substituted pyridine and the chiral (R)-3-hydroxypyrrolidine is a pivotal step that requires careful optimization to ensure high yield and, most importantly, retention or inversion of the desired stereochemistry.
Nucleophilic Displacement Reactions for O-Alkylation
A straightforward approach to forming the ether linkage is through a nucleophilic displacement reaction, often a Williamson ether synthesis. In this method, the alkoxide of (R)-3-hydroxypyrrolidine acts as the nucleophile, attacking an electrophilic 2-halopyridine. The success of this reaction is dependent on the reactivity of the 2-halopyridine and the reaction conditions. To proceed efficiently, the pyridine ring often needs to be activated by an electron-withdrawing group. The stereocenter of the pyrrolidine ring is generally maintained during this reaction.
Mitsunobu Reaction and Variants for Pyrrolidin-3-yloxy Ether Formation
The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds with inversion of stereochemistry. wikipedia.orgnih.gov This reaction involves the condensation of an alcohol and a nucleophile, facilitated by a redox system typically composed of a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of synthesizing this compound, (S)-3-hydroxypyrrolidine would be reacted with 2-hydroxypyridine (B17775) under Mitsunobu conditions. The reaction proceeds through the activation of the hydroxyl group of the pyrrolidine by the phosphine, leading to an alkoxyphosphonium salt. The pyridinoxide anion then acts as the nucleophile, attacking the activated carbon center of the pyrrolidine ring in an SN2 fashion, resulting in the desired (R)-ether product with a clean inversion of stereochemistry. organic-chemistry.org
Several modifications to the classical Mitsunobu protocol have been developed to improve yields, simplify purification, and expand the scope to include less acidic nucleophiles. For instance, the use of azodicarboxamides can be beneficial for nucleophiles with higher pKa values. Polymer-supported triphenylphosphine can also be used to facilitate the removal of the phosphine oxide byproduct. wikipedia.org
| Mitsunobu Reagent System | Advantages |
| DEAD/TPP | The classic and most common system. |
| DIAD/TPP | Often used as an alternative to DEAD. wikipedia.org |
| ADDP/PS-PPh3 | Eliminates significant by-product formation and is amenable to parallel synthesis. researchgate.net |
| Cyanomethylenetributylphosphorane | A single reagent that performs the function of both DEAD and TPP. |
Alternative Synthetic Routes and Methodological Innovations
One area of innovation is the development of catalytic systems that can directly couple alcohols and aryl halides, bypassing the need for pre-activation of the alcohol. While not yet standard for this specific synthesis, such methods hold promise for future, more streamlined approaches.
Furthermore, chemoenzymatic strategies, which utilize enzymes to catalyze key steps with high stereoselectivity, are gaining traction in pharmaceutical synthesis. An enzymatic resolution of racemic 3-hydroxypyrrolidine or a stereoselective enzymatic transformation could provide a highly efficient route to the chiral starting material.
The development of novel heterocyclic scaffolds is also an active area of research. For example, methods for synthesizing pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been reported, showcasing the ongoing efforts to build complex molecular architectures. mdpi.com Similarly, new methods for the N-heterocyclization of primary amines with diols catalyzed by iridium complexes have been developed, providing access to a variety of cyclic amines, including pyrrolidines. organic-chemistry.org
Convergent Synthesis Approaches
A bio-inspired approach, for instance, could be adapted for the synthesis of the pyridine core. d-nb.info The synthesis of a decorated pyridine core can be achieved from an amino acid precursor through an aza-Diels–Alder reaction. d-nb.info This strategy allows for the rapid and convergent preparation of trisubstituted pyridines. d-nb.info For the pyrrolidine component, a chiral N-protected (R)-3-hydroxypyrrolidine can be synthesized from commercially available starting materials.
The final key step in a convergent synthesis would be a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed coupling reaction between the two fragments. For example, reacting 2-halopyridine with the sodium salt of N-protected (R)-3-hydroxypyrrolidine would yield the desired ether linkage. Subsequent deprotection of the pyrrolidine nitrogen would furnish the final product.
Table 1: Comparison of Potential Convergent Coupling Reactions
| Coupling Reaction | Catalyst/Reagents | Typical Conditions | Advantages | Potential Challenges |
| Williamson Ether Synthesis | NaH, K2CO3 | DMF, 60-100 °C | Simple, cost-effective | Potential for side reactions, racemization |
| Buchwald-Hartwig C-O Coupling | Pd or Cu catalyst, ligand | Toluene, 80-120 °C | High functional group tolerance, milder conditions | Catalyst cost, ligand sensitivity |
| Ullmann Condensation | CuI, base | High temperature (150-200 °C) | Effective for less reactive halides | Harsh conditions, substrate scope limitations |
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in safety, scalability, and reaction control. mdpi.com The synthesis of the chiral pyrrolidine moiety, a key component of the target molecule, can be significantly enhanced using flow protocols.
A highly diastereoselective continuous flow protocol has been developed for the construction of α-chiral pyrrolidine libraries. rsc.org This method allows for the generation of various functionalized pyrrolidines in high yields (up to 87%) and with excellent diastereocontrol in very short reaction times (within 150 seconds). rsc.org Such a flow methodology can be adapted for the gram-scale preparation of chiral pyrrolidine intermediates. rsc.org The benefits of this approach include rapid, cost-efficient, and scalable access to these crucial building blocks. rsc.org
The ether formation step could also be translated to a flow process. Using a packed-bed reactor containing a solid-supported base, a solution of 2-halopyridine and (R)-3-hydroxypyrrolidine could be continuously passed through the reactor to form the desired product. This would allow for precise control of reaction temperature and residence time, minimizing side product formation and facilitating purification.
Table 2: Key Parameters in Flow Synthesis of a Chiral Pyrrolidine Intermediate
| Parameter | Typical Range | Impact on Reaction |
| Flow Rate | 0.1 - 10 mL/min | Determines residence time and throughput |
| Temperature | 25 - 150 °C | Affects reaction kinetics and selectivity |
| Reagent Concentration | 0.1 - 1 M | Influences reaction rate and product purity |
| Reactor Volume | 1 - 50 mL | Dictates production scale |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. nih.gov For the synthesis of this compound, enzymes can be employed to establish the critical stereocenter of the (R)-3-hydroxypyrrolidine intermediate with high enantiomeric excess.
One effective strategy is the enzymatic resolution of racemic 3-hydroxy-2-pyrrolidinones. For example, 'Amano' PS-C lipase (B570770) has been shown to be effective in the resolution of such substrates, yielding the corresponding (R)-alcohol and (S)-acetate with over 99% enantiomeric excess at 50% conversion. doi.org The resulting enantiopure (R)-3-hydroxy-2-pyrrolidinone can then be chemically reduced to afford (R)-3-hydroxypyrrolidine.
Alternatively, the direct stereoselective hydroxylation of N-protected pyrrolidines can be achieved using whole-cell biocatalysts. For instance, Sphingomonas sp. HXN-200 can hydroxylate N-benzoylpyrrolidine to give the corresponding (R)-3-hydroxypyrrolidine with good enantioselectivity, which can be further enhanced to >95% ee through simple crystallization. researchgate.net This method provides a direct route to the chiral alcohol from a simple, achiral starting material. researchgate.net
Preparation of Salt Forms for Research Applications
For use in biological assays and preclinical studies, APIs are often converted into salt forms to improve properties such as solubility, stability, and handling. tricliniclabs.com The hydrochloride salt is a common choice for amine-containing compounds like this compound.
Hydrochloride Salt Formation and Crystallization
The hydrochloride salt of this compound can be prepared by treating a solution of the free base in a suitable organic solvent, such as methanol (B129727) or isopropanol, with a solution of hydrogen chloride in the same or a different solvent (e.g., HCl in diethyl ether or isopropanol).
A general procedure for the preparation of a related pyrrolopyridine hydrochloride involves dissolving the free base in methanol, cooling the solution to 0°C, and then bubbling dry hydrogen chloride gas through the solution until saturation. google.com The reaction mixture is then stirred at room temperature, and the solvent is concentrated to yield the hydrochloride salt. google.com
Crystallization is a critical step for purification and for obtaining a solid form with consistent properties. tricliniclabs.com The choice of solvent, temperature profile, and seeding strategy are crucial for controlling the crystal form and particle size. cmu.edu
Table 3: Solvents for Hydrochloride Salt Crystallization
| Solvent System | Typical Outcome |
| Isopropanol/Diethyl Ether | Often yields fine, crystalline powder |
| Ethanol/Water | Can produce larger crystals, potential for hydrate (B1144303) formation |
| Acetone | May result in rapid precipitation, smaller particle size |
| Acetonitrile | Good for obtaining anhydrous crystalline forms |
Evaluation of Crystalline Forms and Batch Consistency
The crystalline form of an API can significantly impact its physicochemical properties. cmu.edu Chiral compounds, in particular, can exhibit complex crystallization behavior and polymorphism. ntnu.noresearchgate.net It is therefore essential to thoroughly characterize the crystalline form of this compound hydrochloride and ensure batch-to-batch consistency. nexbioinc.com
Ensuring batch-to-batch consistency is critical for reliable biological data and is a key aspect of quality control in API manufacturing. nexbioinc.com This involves implementing standardized manufacturing processes, in-process controls, and rigorous analytical testing of the final product. nexbioinc.com
Several analytical techniques are employed to evaluate the crystalline form and purity of the salt:
Powder X-ray Diffraction (PXRD): To identify the crystal form and detect polymorphism.
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any impurities. nexbioinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. nexbioinc.com
By carefully controlling the crystallization process and implementing a robust analytical program, it is possible to produce this compound hydrochloride with consistent crystalline properties, ensuring the reliability of research findings. tricliniclabs.com
Chemical Reactivity and Transformation Studies of R 2 Pyrrolidin 3 Yloxy Pyridine
Oxidative Transformations of the Pyridine (B92270) and Pyrrolidine (B122466) Rings
The presence of two nitrogen atoms in different chemical environments within (R)-2-(pyrrolidin-3-yloxy)-pyridine offers distinct sites for oxidative transformations. The pyridine nitrogen, being part of an aromatic system, and the pyrrolidine nitrogen, a secondary amine, exhibit different reactivities towards oxidizing agents.
N-Oxidation of the Pyridine Moiety
The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with acids like acetic acid. arkat-usa.orgscripps.edu The formation of the pyridine N-oxide is a significant transformation as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. arkat-usa.orgscripps.edu Specifically, N-oxidation increases the electron density at the C2 and C4 positions, facilitating electrophilic substitution at these positions, which is otherwise difficult for pyridines. scripps.edu
The reaction of 2-alkoxypyridine derivatives with oxidizing agents like hydrogen peroxide in the presence of a catalyst can lead to the formation of the corresponding N-oxide. For instance, the oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce N-oxides in high yields.
| Oxidizing Agent | Typical Conditions | Product |
| m-CPBA | Inert solvent (e.g., CH2Cl2), 0°C to rt | This compound N-oxide |
| H2O2 / Acetic Acid | Acetic acid, heat | This compound N-oxide |
Table 1: Representative Conditions for N-Oxidation of the Pyridine Moiety
Oxidation Reactions on the Pyrrolidine Nitrogen or Carbon Atoms
The pyrrolidine ring, particularly when the nitrogen is protected (e.g., as a carbamate), can undergo oxidation at the carbon atoms adjacent (alpha) to the nitrogen. This can lead to the formation of N-acyliminium ions, which are valuable intermediates for further functionalization. nih.gov Reagents like iodosobenzene (B1197198) diacetate or N-bromosuccinimide (NBS) can be employed for such transformations. nih.gov
Direct oxidation of the unprotected pyrrolidine nitrogen is also possible, potentially leading to nitrones or other oxidized species, although this can be less selective without an N-protecting group. For N-Boc-protected pyrrolidines, oxidation can be challenging, and in some cases, no discernible products are formed. nih.gov However, photoenzymatic methods have been developed for the one-pot conversion of pyrrolidine to N-Boc-3-hydroxypyrrolidine, proceeding through a 3-pyrrolidinone (B1296849) intermediate. nih.gov
| Substrate | Oxidizing System | Product Type |
| N-Cbz-pyrrolidine | NBS / AIBN | α,β-Oxidized pyrrolidine |
| Pyrrolidine | Photo-oxyfunctionalization / N-Boc protection / KRED | N-Boc-3-hydroxypyrrolidine |
Table 2: Examples of Oxidation Reactions on the Pyrrolidine Ring
Reductive Transformations of the Pyridine and Pyrrolidine Rings
The pyridine and pyrrolidine rings within this compound also present opportunities for selective reduction, leading to the formation of piperidine (B6355638) and other saturated derivatives.
Hydrogenation of the Pyridine Nucleus
The aromatic pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires a catalyst, such as platinum oxide (PtO2) or rhodium on carbon, under hydrogen pressure. researchgate.net The conditions for hydrogenation can be controlled to achieve selectivity. For example, the hydrogenation of substituted pyridines has been successfully carried out using PtO2 in glacial acetic acid under 50-70 bar of hydrogen. researchgate.net Rhodium-based catalysts, like Rh2O3, have also been shown to be effective for the hydrogenation of functionalized pyridines under milder conditions. researchgate.net
| Catalyst | Solvent | Pressure (H2) | Temperature | Product |
| PtO2 | Acetic Acid | 50-70 bar | Room Temp. to 80°C | (R)-2-(Piperidin-3-yloxy)-pyrrolidine |
| Rh2O3 | Various | ~5 bar | ~40°C | (R)-2-(Piperidin-3-yloxy)-pyrrolidine |
Table 3: Typical Conditions for Hydrogenation of the Pyridine Nucleus
Selective Reduction of Pyrrolidine Ring Functionalities
While the pyrrolidine ring itself is saturated, functionalities that might be introduced onto the ring can be selectively reduced. For instance, if the pyrrolidine ring were to be oxidized to a pyrrolidinone (a lactam), this amide functionality could be selectively reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4). The synthesis of N-Boc-3-hydroxypyrrolidine often involves the reduction of an N-Boc-3-pyrrolidinone intermediate. nih.govsigmaaldrich.com
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the pyridine ring in this compound governs its reactivity towards electrophilic and nucleophilic substitution.
Electrophilic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq Any substitution that does occur typically happens at the C3 and C5 positions, as the intermediates are more stable compared to substitution at C2, C4, or C6. quimicaorganica.org The presence of the alkoxy group at the C2 position is an electron-donating group, which can influence the regioselectivity of the substitution. However, electrophilic substitution on the pyridine ring of this compound would likely require harsh conditions. quimicaorganica.org
Nucleophilic Substitution:
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions, especially if a good leaving group is present. quora.comnih.gov In the case of this compound, the pyrrolidinoxy group itself is not a good leaving group. However, if the pyridine ring were activated, for instance by N-oxidation, or if a different leaving group were present at the C2 or C4 position, nucleophilic substitution could be a viable transformation. For example, 2-chloropyridines readily undergo nucleophilic substitution. nih.gov
Substitution on the Pyridine Ring System
The pyridine ring's electron-deficient nature generally renders it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom exerts a deactivating, electron-withdrawing effect on the ring. However, when such reactions do occur, they are typically directed to the 3- and 5-positions relative to the pyridine nitrogen.
Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2- and 4-positions). The presence of the (R)-pyrrolidin-3-yloxy group at the 2-position significantly influences the regioselectivity of these reactions. This substituent can act as a leaving group under certain conditions or direct incoming nucleophiles.
Detailed research findings on specific substitution reactions on the pyridine ring of this compound are limited in publicly available literature, but general principles of pyridine chemistry suggest that reactions such as halogenation or nitration would require harsh conditions and would likely yield a mixture of products. Nucleophilic substitution, for instance, with strong nucleophiles, could potentially displace the pyrrolidinoxy group, though this has not been extensively documented for this specific molecule.
Substitution on the Pyrrolidine Ring System
The pyrrolidine ring of this compound is a saturated aliphatic system. Direct substitution on the carbon atoms of the pyrrolidine ring is generally challenging and requires specific activation, such as the introduction of a carbonyl group to facilitate enolate chemistry.
However, the secondary amine within the pyrrolidine ring is a key functional handle for a variety of transformations. This nitrogen atom is nucleophilic and readily undergoes reactions with electrophiles.
Derivatization Strategies for Structural Exploration
The presence of the secondary amine in the pyrrolidine ring and the potential for substitution on the pyridine ring allow for a wide range of derivatization strategies to explore the structure-activity relationship of molecules based on this scaffold.
Amidation and Esterification at Functional Handles
While the core structure of this compound does not possess carboxylic or ester functional handles for direct amidation or esterification, these groups can be introduced through derivatization. For instance, if a carboxylic acid-containing substituent were to be introduced on the pyridine or pyrrolidine ring, standard coupling methods could be employed.
Amidation reactions, however, are highly relevant for the pyrrolidine nitrogen.
Alkylation and Acylation of Nitrogen Centers
The most facile and widely explored derivatization strategy for the this compound scaffold involves the secondary amine of the pyrrolidine ring. This nitrogen can be readily alkylated or acylated to introduce a diverse array of substituents.
N-Alkylation: The introduction of alkyl groups on the pyrrolidine nitrogen can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can significantly impact the steric and electronic properties of the molecule.
N-Acylation: The reaction of the pyrrolidine nitrogen with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. This is a robust and versatile method for introducing a wide range of functional groups.
Below is a representative table of potential N-acylation and N-alkylation reactions based on general organic chemistry principles, as specific experimental data for this compound is not widely available.
| Reagent/Reaction Type | Product Structure | Potential Conditions |
| N-Acylation | ||
| Acetyl chloride | N-acetyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Base (e.g., triethylamine), aprotic solvent (e.g., DCM) |
| Benzoyl chloride | N-benzoyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Base (e.g., pyridine), aprotic solvent (e.g., THF) |
| Acetic anhydride | N-acetyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Heat or catalyst (e.g., DMAP) |
| N-Alkylation | ||
| Methyl iodide | N-methyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |
| Benzyl bromide | N-benzyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Base (e.g., NaH), polar aprotic solvent (e.g., THF) |
| Reductive Amination | ||
| Acetone | N-isopropyl-(R)-2-(pyrrolidin-3-yloxy)-pyridine | Reducing agent (e.g., NaBH(OAc)3), acidic catalyst |
Table 1: Representative Derivatization Reactions of the Pyrrolidine Nitrogen
Structure Activity Relationship Sar and Structural Analogue Design
Systematic Modification of the Pyridine (B92270) Moiety
The pyridine ring of (R)-2-(Pyrrolidin-3-yloxy)-pyridine serves as a critical pharmacophoric element, and its modification has profound effects on the compound's interaction with its biological targets.
Positional Isomerism Effects on Biological Activity
The position of the pyrrolidinyloxy substituent on the pyridine ring significantly influences the biological activity of the molecule. Studies on related pyridyl ether ligands have shown that the arrangement of the nitrogen atom within the pyridine ring alters the electron distribution and, consequently, the binding affinity for nAChRs. For a series of pyrrolidinylmethoxy pyridine analogues, it was observed that the 3-pyridyl ethers generally exhibit the highest affinity for nicotinic receptors. nih.gov
While direct comparative studies on the 2-, 3-, and 4-pyridyl isomers of (pyrrolidin-3-yloxy)-pyridine are not extensively documented in publicly available literature, data from analogous series, such as the pyrrolidinylmethoxy pyridines, provide valuable insights. In these series, the 3-pyridyl isomer often displays the most potent activity. For instance, in a study of analogues of A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), the 3-pyridyl ether scaffold was found to be crucial for high-affinity binding to α4β2 nAChRs. nih.gov Moving the nitrogen to the 2- or 4-position generally leads to a decrease in binding affinity. This suggests that the geometry and electronic profile conferred by the 3-pyridyl arrangement are optimal for interaction with the receptor's binding site.
Table 1: Positional Isomerism Effects on nAChR Binding Affinity (Hypothetical Data Based on Related Series)
| Compound | Pyridine Substitution | Relative Binding Affinity (α4β2 nAChR) |
|---|---|---|
| Analogue 1 | 2-(Pyrrolidin-3-yloxy) | Moderate |
| Analogue 2 | 3-(Pyrrolidin-3-yloxy) | High |
Substituent Effects on the Pyridine Ring (Electronic and Steric)
The introduction of various substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the molecule, which in turn affects its biological activity. Both electron-donating and electron-withdrawing groups, as well as bulky substituents, have been investigated.
In a series of analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities, from sub-nanomolar to micromolar. nih.gov This highlights the sensitivity of the nAChR binding pocket to the substitution pattern on the pyridine ring. For example, the introduction of a fluorine atom at the 2-position of a related 3-pyridyl ether, A-85380, resulted in a ligand with very high affinity for the human α4β2 nAChR subtype. capes.gov.br
Generally, small, electron-withdrawing groups can enhance potency, while bulky groups may lead to a decrease in activity due to steric hindrance within the receptor's binding site. However, the specific effect of a substituent is highly dependent on its position on the pyridine ring and the specific nAChR subtype being targeted.
Table 2: Effect of Pyridine Ring Substituents on Biological Activity (Illustrative Examples from Related Compounds)
| Parent Compound | Substituent on Pyridine Ring | Position | Effect on α4β2 nAChR Affinity |
|---|---|---|---|
| 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | Fluoro | 2 | Increased |
| Epibatidine Analogue | Bromo | 2' | Increased |
| Epibatidine Analogue | Amino | 2' | Increased |
Bioisosteric Replacements of the Pyridine Nitrogen
Bioisosteric replacement of the pyridine nitrogen with other functional groups is a strategy employed to modulate the physicochemical properties and biological activity of the lead compound. The goal is to retain the key interactions with the biological target while potentially improving properties such as metabolic stability or solubility.
One such bioisosteric replacement that has been explored is the substitution of the pyridine ring with a 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This saturated bicyclic system can mimic the spatial arrangement of the pyridine ring. In a study involving the drug Rupatadine, replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold led to significant improvements in solubility, metabolic stability, and lipophilicity. chemrxiv.org Another potential bioisostere for the pyridine ring is 2-difluoromethylpyridine, which has been shown to be a suitable replacement for pyridine-N-oxide in some contexts. rsc.org These examples suggest that replacing the pyridine moiety in this compound with suitable bioisosteres could lead to analogues with improved drug-like properties.
Systematic Modification of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is another key component of this compound, and its modification, including changes in stereochemistry and the introduction of substituents, has a significant impact on the compound's SAR.
Stereochemical Inversion and its SAR Implications
Stereochemistry is a critical determinant of biological activity for many chiral ligands, and this holds true for this compound and its analogues. The spatial orientation of the pyrrolidine ring and its substituents relative to the pyridine ether moiety is crucial for optimal interaction with the chiral environment of the nAChR binding site.
Table 3: Importance of Stereochemistry in Related Pyrrolidine Derivatives
| Compound Series | More Active Enantiomer | Biological Target |
|---|---|---|
| 3-(Pyrrolidinylmethoxy)pyridines | (S) | α4β2 nAChR |
| Nicotine (B1678760) | (S) | nAChRs |
Substituent Effects on the Pyrrolidine Ring (N-substitution, C-substitution)
The introduction of substituents on the nitrogen or carbon atoms of the pyrrolidine ring offers another avenue for modifying the pharmacological profile of this compound.
N-substitution: The nitrogen atom of the pyrrolidine ring is a common site for modification. N-methylation is a frequent modification in many biologically active pyrrolidine-containing compounds, including nicotine. In a series of 3-pyridyl ether analogues, both N-methylated and N-unsubstituted compounds were synthesized and evaluated. nih.gov The presence or absence of the N-methyl group can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity and functional activity. For some analogues, N-methylation leads to an increase in potency, while for others, the N-H moiety is preferred for optimal interaction.
Table 4: Illustrative Substituent Effects on the Pyrrolidine Ring of Related nAChR Ligands
| Parent Scaffold | Substitution | Position | General Effect on Activity |
|---|---|---|---|
| 3-(Pyrrolidinylmethoxy)pyridine | Methyl | N-1 | Can be tolerated or beneficial |
Ring Expansion or Contraction of the Pyrrolidine Ring
The size of the saturated azacyclic ring in pyridyl ether ligands plays a pivotal role in determining their binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Systematic studies involving the contraction of the pyrrolidine ring to an azetidine (B1206935) ring and its expansion to a piperidine (B6355638) ring have revealed significant variations in potency.
In general, analogues containing the smaller four-membered azetidine ring or the five-membered pyrrolidine ring exhibit higher binding affinities compared to those with the larger six-membered piperidine ring. nih.gov For instance, a series of 2-(3-pyridylaminomethyl)azetidine and pyrrolidine analogues were found to bind with enhanced affinity to central nAChRs relative to their piperidine counterparts. nih.gov
The compound 3-(2(S)-azetidinylmethoxy)pyridine, known as A-85380, which features a contracted azetidine ring, demonstrates exceptionally high affinity for nAChRs, with Ki values in the picomolar range, comparable to the potent nAChR ligand (±)-epibatidine. acs.orgnih.gov The corresponding pyrrolidine analogue, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543), also shows high affinity, though generally lower than the azetidine derivative. nih.gov When the pyrrolidine ring is expanded to a piperidine, a notable decrease in binding affinity is typically observed. nih.gov
This trend highlights the stringent spatial requirements of the nAChR binding site, where the smaller, more compact azetidine and pyrrolidine rings provide an optimal fit. The data suggests that the distance and orientation between the basic nitrogen of the azacycle and the pyridine nitrogen are critical for potent receptor interaction.
Table 1: Effect of Azacycle Ring Size on nAChR Binding Affinity
| Compound | Azacycle Ring | Target | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) | Azetidine | Rat Brain nAChRs | 0.011 - 0.210 nih.gov |
| 3-[2-((S)-Pyrrolidinyl)methoxy]pyridine (A-84543) | Pyrrolidine | Rat Brain nAChRs | 3.44 nih.gov |
| 2-(3-Pyridylaminomethyl)piperidine Analogue | Piperidine | Rat Cerebral Cortex nAChRs | >10,000 nih.gov |
Exploration of the Ether Linkage and its Impact on SAR
Alterations in the length of the linker between the aromatic and azacyclic rings can significantly impact binding affinity by changing the distance between key pharmacophoric elements. While extensive research on the homologation or shortening of the specific ether linkage in this compound is not widely published, studies on related ligand systems provide valuable insights. For example, in the development of fluorescent ligands for the histamine (B1213489) H1 receptor, variations in spacer length between a pharmacophore and a fluorophore did not always lead to a discernible effect on ligand affinity, suggesting that for some receptor systems, there is a degree of tolerance for linker length. nih.gov However, in the context of nicotinic ligands, where precise positioning is often critical, even subtle changes can be significant. The optimal distance between the hydrogen bond acceptor (pyridine nitrogen) and a cationic center (pyrrolidine nitrogen) is a well-established feature of the nicotinic pharmacophore, and altering the linker length directly modulates this distance.
Replacing the ether oxygen atom with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), is a common strategy in medicinal chemistry to fine-tune a compound's biological activity and pharmacokinetic profile. This modification alters key properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.
Studies on analogues where the ether oxygen is replaced by a nitrogen atom have shown that this can lead to potent nAChR ligands. For example, a series of 2-(3-pyridylaminomethyl)pyrrolidine analogues, where the linker is effectively an amine, were found to bind to nAChRs with high affinity. nih.gov
Furthermore, the introduction of sulfur has been investigated in related nicotinic ligands. In a series of analogues based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), the replacement of oxygen with sulfur in various positions was shown to modulate activity at human nAChR subtypes. nih.gov These sulfur-bearing analogues demonstrated complex SAR, with some retaining high potency and selectivity for α4β2-nAChRs. nih.gov These findings suggest that thioether analogues of this compound could represent a viable strategy for modulating nicotinic activity.
Table 2: Effect of Ether Linkage Heteroatom on nAChR Activity
| Linker Type | Compound Class | Target | Observed Activity |
|---|---|---|---|
| Amine (-NH-CH2-) | 2-(3-Pyridylaminomethyl)pyrrolidine analogues | Rat Cerebral Cortex nAChRs | High binding affinity (Ki = 8.9 - 90 nM) nih.gov |
| Thioether (-S-) | Sulfur-bearing AMOP-H-OH analogues | Human α4β2-nAChRs | Maintained high potency and selectivity nih.gov |
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. The flexibility of the pyrrolidine ring and the rotational freedom of the bond connecting the two heterocyclic systems are key aspects of its conformational landscape.
This conformational flexibility is a crucial tool in drug design, as it allows the pyrrolidine scaffold to adapt to the topology of a receptor binding site. The energetic landscape of pseudorotation can be controlled through the introduction of substituents, where their stereoelectronic properties can favor specific conformations (e.g., Cγ-exo or Cγ-endo envelope conformers). acs.org Although specific studies detailing the pseudorotational preferences of this compound itself are limited, the principles derived from studies of other pyrrolidine-containing bioactive molecules strongly suggest that controlling the ring pucker is a key factor for optimizing pharmacological efficacy.
To explore the importance of this torsional flexibility, medicinal chemists have designed and synthesized conformationally constrained analogues. By incorporating the key structural elements into more rigid frameworks, such as polycyclic, bridged, or spiro-annulated systems, the number of accessible conformations is reduced. Studies on such rigid nicotine analogues have shown that conformational restraint can lead to high-affinity ligands that are stereochemically discriminated by the nAChR. capes.gov.br For example, the introduction of bulky substituents on the pyridine ring of related ligands has been shown to cause notable changes in molecular geometry, which can significantly impact binding affinity. nih.gov These findings underscore the importance of the torsional angle between the pyridine and pyrrolidine rings and suggest that ligands which can readily adopt or are locked in a bioactive conformation are likely to exhibit higher potency.
Molecular Interactions and Preclinical Target Engagement Research
In Vitro Ligand-Target Binding Studies
In vitro studies are fundamental to understanding how a compound interacts directly with its biological targets in a controlled laboratory setting.
Receptor Binding Affinity and Selectivity Profiling
This stage would involve screening the compound against a wide panel of receptors, ion channels, and transporters to determine its binding affinity (often expressed as Ki or IC50 values) and selectivity. For a compound with the structure of (R)-2-(Pyrrolidin-3-yloxy)-pyridine, a primary focus would likely be on nicotinic acetylcholine (B1216132) receptors (nAChRs) due to structural similarities with other nAChR ligands.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound This table is for illustrative purposes only as no specific data was found.
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| nAChR α4β2 | Data not available |
| nAChR α7 | Data not available |
| Muscarinic M1 | Data not available |
| Dopamine D2 | Data not available |
| Serotonin 5-HT2A | Data not available |
Enzyme Inhibition or Activation Assays
To investigate if the compound affects enzymatic activity, it would be tested against a panel of relevant enzymes. For instance, given that related structures can interact with enzymes like cyclooxygenase (COX), such assays would be pertinent.
Table 2: Illustrative Enzyme Inhibition Profile for this compound This table is for illustrative purposes only as no specific data was found.
| Enzyme Target | Inhibition/Activation (IC50/EC50, µM) |
|---|---|
| COX-1 | Data not available |
| COX-2 | Data not available |
| Monoamine Oxidase A | Data not available |
| Monoamine Oxidase B | Data not available |
Cell-Based Functional Assays for Receptor/Enzyme Modulation
Following binding or enzyme interaction confirmation, cell-based assays are used to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or modulator. These assays measure downstream cellular responses, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.
Computational Chemistry and In Silico Drug Design
Computational methods are employed to predict and rationalize the molecular interactions observed in vitro and to guide the design of more potent and selective analogs.
Molecular Docking and Scoring for Target Interaction Prediction
Molecular docking simulations would be used to predict the binding pose of this compound within the binding site of a target protein. These simulations provide insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The stereochemistry of the (R)-enantiomer would be critical in determining the precise fit and interaction pattern.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
To assess the stability of the predicted binding pose over time, molecular dynamics (MD) simulations are performed. These simulations model the movement of every atom in the ligand-protein complex, providing a more dynamic and realistic view of the interaction and helping to confirm the stability of the binding hypothesis generated from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogs is a computational approach used to correlate the chemical structure of these compounds with their biological activity. This method is instrumental in predicting the potency of new derivatives and guiding the synthesis of more effective compounds.
In a typical QSAR study for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for a specific receptor) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic properties: Dipole moment, partial charges, and HOMO/LUMO energies, which are crucial for electrostatic and covalent interactions with the target protein.
Steric properties: Molecular weight, volume, surface area, and specific conformational descriptors that describe the size and shape of the molecule, influencing its fit into the binding pocket.
Hydrophobic properties: LogP or LogD, which indicate the compound's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets of the target.
Topological indices: These describe the connectivity and branching of the molecule.
Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forest. These models aim to create a predictive equation that links the descriptors to the biological activity. For instance, a simplified QSAR equation might look like:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques. A statistically significant and predictive model can then be used to screen virtual libraries of novel this compound derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. rsc.orgnih.gov
Table 1: Hypothetical QSAR Model for this compound Derivatives
| Compound ID | Experimental IC50 (nM) | Predicted IC50 (nM) | Molecular Descriptor 1 (LogP) | Molecular Descriptor 2 (Molecular Weight) | Molecular Descriptor 3 (Topological Polar Surface Area) |
| This compound | 15.2 | 14.8 | 1.85 | 178.22 | 34.14 |
| Derivative A | 8.5 | 9.1 | 2.10 | 192.25 | 34.14 |
| Derivative B | 25.1 | 23.9 | 1.60 | 177.20 | 43.37 |
| Derivative C | 5.3 | 5.9 | 2.55 | 210.28 | 34.14 |
| Derivative D | 42.7 | 40.5 | 1.20 | 164.19 | 52.32 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would define the key interaction points necessary for its binding affinity and selectivity.
A pharmacophore model for this compound and its analogs would typically be generated based on the structures of several active compounds or from the ligand-binding site of the target protein if its 3D structure is known. The key pharmacophoric features would likely include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring.
A hydrogen bond donor: The secondary amine in the pyrrolidine (B122466) ring.
A hydrophobic feature: The aromatic pyridine ring and the aliphatic pyrrolidine ring.
An ether oxygen: Acting as a hydrogen bond acceptor.
Once a reliable pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. rsc.orgresearchgate.net Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophoric features. This process filters down the vast chemical space to a manageable number of potential hits that are more likely to be active. These hits are then subjected to further computational analysis, such as molecular docking, before being selected for experimental validation. This approach significantly accelerates the discovery of novel and structurally diverse compounds with the desired biological activity. nih.gov
Table 2: Example Pharmacophore Features for this compound
| Pharmacophoric Feature | Chemical Group | Spatial Coordinates (Hypothetical) |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | X: 2.5, Y: 1.8, Z: 3.2 |
| Hydrogen Bond Donor | Pyrrolidine NH | X: -1.2, Y: -0.5, Z: 0.8 |
| Hydrophobic Center | Pyridine Ring Centroid | X: 3.0, Y: 0.5, Z: 2.5 |
| Hydrophobic Center | Pyrrolidine Ring Centroid | X: -0.8, Y: 0.2, Z: -0.5 |
| Hydrogen Bond Acceptor | Ether Oxygen | X: 0.7, Y: 1.5, Z: 1.1 |
Fragment-Based Drug Discovery and Optimization Strategies
Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-affinity chemical fragments that bind to the biological target. These fragments are then grown or linked together to produce a higher-affinity lead compound. In the context of this compound, this compound itself can be considered as being composed of two key fragments: the pyridine-ether moiety and the pyrrolidine ring.
An FBDD approach could involve screening a library of small heterocyclic fragments to identify those that bind to the target of interest. Fragments showing binding, even weakly, can then be optimized. For instance, if a simple pyridine fragment is identified, medicinal chemists could explore substitutions on the pyridine ring to enhance binding affinity. Similarly, various substituted pyrrolidine fragments could be screened.
Once initial fragments are identified, they can be linked together. The ether linkage in this compound is a common and effective way to connect two fragments. Optimization strategies would then focus on modifying both the pyridine and pyrrolidine portions of the molecule to improve potency, selectivity, and pharmacokinetic properties. This could involve adding substituents to the pyridine ring to explore additional binding interactions or modifying the pyrrolidine ring to improve metabolic stability. nih.gov
Table 3: Fragment Optimization Strategy for this compound Analogs
| Initial Fragment | Modification Strategy | Resulting Moiety | Rationale for Improvement |
| Pyridine | Addition of a methyl group at the 5-position | 5-Methyl-2-yloxypyridine | Increased hydrophobic interaction |
| Pyrrolidine | Fluorination at the 4-position | 4-Fluoropyrrolidin-3-yl | Enhanced metabolic stability |
| Pyridine-ether | Replacement of ether with a thioether | 2-(Pyrrolidin-3-ylthio)pyridine | Altered bond angle and electronics |
| Pyrrolidine | N-methylation | N-Methylpyrrolidin-3-yl | Increased basicity and altered solubility |
In Silico Prediction of Metabolic Stability and Solubility for In Vitro Assays
In silico tools play a crucial role in the early stages of drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, thereby reducing the likelihood of late-stage failures. For this compound and its analogs, predicting metabolic stability and solubility is essential for designing effective in vitro assays and for guiding lead optimization.
Metabolic Stability Prediction:
Computational models can predict the sites on a molecule that are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. news-medical.net For this compound, potential sites of metabolism include the pyridine ring (oxidation), the pyrrolidine ring (N-dealkylation or oxidation), and the ether linkage (O-dealkylation). By identifying these "soft spots," medicinal chemists can make chemical modifications to block metabolism and improve the compound's half-life. scite.ai For example, introducing a fluorine atom at a metabolically liable position can often prevent oxidation.
Solubility Prediction:
Aqueous solubility is a critical property for drug absorption and for obtaining reliable data in biological assays. In silico models can predict the solubility of a compound based on its structural features. These models typically use descriptors such as LogP, polar surface area, and the number of hydrogen bond donors and acceptors. For this compound, its relatively polar nature suggests moderate aqueous solubility. However, modifications to the structure, such as adding greasy substituents, could decrease solubility. Solubility predictions help in selecting appropriate buffer conditions for in vitro assays and in designing formulations for in vivo studies. researchgate.net
Table 4: In Silico ADME Predictions for this compound
| Property | Predicted Value | Implication for In Vitro Assays |
| Metabolic Stability (t½ in human liver microsomes) | 45 min | Moderate stability, suggesting the need to monitor for metabolite formation in longer assays. |
| Primary Site of Metabolism | C5 position of the pyridine ring | Guides chemical modifications to improve metabolic stability. |
| Aqueous Solubility (LogS) | -2.5 | Sufficiently soluble for most in vitro assays at typical concentrations. |
| Human Intestinal Absorption (HIA) | 95% | High predicted absorption, suggesting good oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be a non-penetrant | May be suitable for targeting peripheral biological targets. |
Advanced Characterization and Analytical Methodologies
Stereochemical Purity Assessment
The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to its enantiomeric purity. Consequently, robust analytical methods are required to separate and quantify the enantiomers of 2-(Pyrrolidin-3-yloxy)-pyridine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. The separation is typically achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyridine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov
The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. sigmaaldrich.com A typical approach would involve testing columns with different chiral selectors under normal-phase, reversed-phase, or polar organic modes. For a compound like (R)-2-(Pyrrolidin-3-yloxy)-pyridine, a normal-phase method might be particularly effective. The use of modifiers, such as diethylamine (B46881) (DEA) in the mobile phase, can improve peak shape and resolution for basic compounds. nih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for the Enantiomeric Purity Assessment of this compound
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 4.6 x 150 mm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Expected Retention Time (R)-enantiomer | ~ 8.5 min |
| Expected Retention Time (S)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: This data is illustrative and serves to provide an example of a potential HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of a polar co-solvent such as methanol (B129727) or ethanol. chromatographyonline.com This technique often provides faster separations and higher efficiency compared to HPLC. researchgate.net
For pyrrolidine (B122466) derivatives and other chiral pharmaceuticals, SFC has demonstrated high success rates in achieving baseline separation. mdpi.comwaters.com The screening of a variety of chiral columns and co-solvents is a standard approach in SFC method development. Polysaccharide-based CSPs are widely used and have shown broad applicability. chromatographyonline.com
Table 2: Illustrative Chiral SFC Method Parameters for the Enantiomeric Purity Assessment of this compound
| Parameter | Condition |
| Column | Chiralpak® IC, 3 µm, 3.0 x 100 mm |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 260 nm |
| Expected Retention Time (R)-enantiomer | ~ 2.5 min |
| Expected Retention Time (S)-enantiomer | ~ 3.1 min |
| Resolution (Rs) | > 2.5 |
Note: This data is illustrative and serves to provide an example of a potential SFC method.
Structural Elucidation Techniques
Beyond determining enantiomeric purity, a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformation is essential. Advanced spectroscopic techniques are indispensable for this purpose.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, NOESY for conformation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the atoms, two-dimensional (2D) NMR techniques are required to piece together the complex structure of this compound.
Correlation Spectroscopy (COSY) experiments are used to identify proton-proton spin-spin coupling networks, revealing which protons are neighbors in the molecular structure. azypusa.com For instance, COSY would be used to trace the connectivity within the pyrrolidine ring and the pyridine (B92270) ring separately.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the molecule's three-dimensional conformation. researchgate.net NOESY cross-peaks are observed between protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is particularly useful for establishing the relative orientation of the pyrrolidine and pyridine rings and the conformation of the pyrrolidine ring itself.
Table 3: Illustrative Key NOESY Correlations for Conformational Analysis of this compound
| Proton 1 | Proton 2 | Implied Spatial Proximity |
| Pyrrolidine H3 | Pyridine H3' | Indicates a specific rotational conformation around the C-O bond. |
| Pyrrolidine H2α | Pyrrolidine H5α | Suggests a particular puckering of the pyrrolidine ring. |
| Pyrrolidine H3 | Pyrrolidine H4β | Provides further detail on the pyrrolidine ring conformation. |
Note: This data is illustrative and based on general principles of NOESY analysis.
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule and for identifying and characterizing impurities. ijnrd.orgnih.gov HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula of the parent compound and any related substances. nih.gov
For this compound, HRMS would be used to confirm the expected molecular weight and elemental composition. Furthermore, by coupling HRMS with a chromatographic technique like HPLC or SFC (LC-HRMS or SFC-HRMS), it is possible to separate and identify impurities present in the sample. ijnrd.org Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions, providing structural information about the impurities. researchgate.net This is critical for understanding potential degradation pathways or by-products from the synthesis.
Table 4: Illustrative HRMS Data for this compound and a Potential Impurity
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) |
| This compound | C₉H₁₂N₂O | 165.1022 | 165.1025 | 1.8 |
| Potential Impurity (e.g., N-oxide) | C₉H₁₂N₂O₂ | 181.0971 | 181.0974 | 1.7 |
Note: This data is illustrative.
X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures
While chromatographic and spectroscopic methods provide strong evidence for the structure and stereochemistry of a molecule, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral center. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space. acs.org
For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (R)-configuration at the C3 position of the pyrrolidine ring. The analysis of the crystallographic data, particularly the Flack parameter, provides a high degree of confidence in the assignment of the absolute stereochemistry. csic.es Furthermore, X-ray crystallography can be used to study the formation of co-crystals, which can have modified physicochemical properties.
The successful application of these advanced analytical methodologies is paramount for the comprehensive characterization of this compound, ensuring its quality, purity, and correct stereochemical identity for any subsequent application.
Spectroscopic Methods for Molecular Interaction Characterization
Spectroscopic techniques are indispensable tools for characterizing the interactions between small molecules and their biological targets. These methods offer sensitive and non-invasive means to study the subtle changes that occur upon binding, providing valuable data on affinity, kinetics, and conformational adjustments.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the molecule's three-dimensional structure. For a chiral molecule like this compound, CD spectroscopy can be employed to confirm its absolute configuration and to study its conformational dynamics in solution.
The CD spectrum of a chiral molecule is influenced by its electronic transitions and the spatial arrangement of its chromophores. The pyridine ring and the pyrrolidine moiety in this compound contain chromophores that would give rise to a characteristic CD spectrum. Studies on other chiral molecules containing pyridine have shown that electronic transitions in the near-ultraviolet region (230-300 nm) can be indicative of the molecule's conformation. nih.gov The interaction of such a molecule with a biological target, such as a protein or receptor, can induce conformational changes in either the ligand or the target, which can be monitored by changes in the CD spectrum. For instance, the binding of a ligand can alter the secondary structure of a protein, leading to characteristic changes in the far-UV CD spectrum (190-250 nm) of the protein. nih.govnih.gov
While no specific CD spectral data for this compound was found, a hypothetical analysis would involve dissolving the compound in a suitable solvent and measuring its CD spectrum. The resulting spectrum, with its characteristic positive and negative bands, would serve as a fingerprint for its (R)-enantiomer. Any changes to this spectrum upon interaction with a target would provide valuable information about the binding event and any associated conformational changes.
Illustrative Data for a Chiral Molecule using CD Spectroscopy
| Parameter | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| Peak Maximum | 275 | +5000 |
| Peak Minimum | 245 | -3500 |
Note: This table presents hypothetical data to illustrate the type of information obtained from a CD experiment for a chiral compound. This data does not represent this compound.
Fluorescence Spectroscopy for Ligand-Target Binding Kinetics
Fluorescence spectroscopy is a highly sensitive method used to study the binding of a ligand to a biological target, such as a protein or a receptor. This technique can provide detailed information about the binding affinity, kinetics, and the microenvironment of the binding site. The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched or enhanced upon ligand binding. nih.gov
In the context of this compound, its interaction with a target protein could be investigated by monitoring changes in the protein's intrinsic fluorescence. If the compound itself is fluorescent, its emission properties could be monitored directly. Alternatively, a fluorescent probe that is known to bind to the target can be displaced by the compound, leading to a change in the fluorescence signal. nih.gov
Fluorescence quenching experiments can be used to determine the binding constant (K_b) and the number of binding sites (n). By measuring the decrease in fluorescence intensity of the protein at various concentrations of the ligand, a Stern-Volmer plot can be generated to determine the quenching mechanism (static or dynamic). physchemres.org Thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) can be calculated from temperature-dependent fluorescence measurements, providing insights into the nature of the binding forces. nih.gov
For example, studies on the binding of pyrimidine (B1678525) derivatives to bovine serum albumin (BSA) have utilized fluorescence quenching to determine binding constants and thermodynamic parameters, revealing that hydrophobic interactions played a major role in the binding process. nih.gov Similar approaches could be applied to this compound to quantify its binding kinetics to a specific target.
Illustrative Binding and Thermodynamic Parameters from Fluorescence Quenching Studies
| Parameter | Value | Units |
| Binding Constant (K_b) | 2.5 x 10⁴ | M⁻¹ |
| Number of Binding Sites (n) | ~1 | |
| Enthalpy Change (ΔH) | 15.15 | kJ/mol |
| Entropy Change (ΔS) | 51.26 | J/mol·K |
| Gibbs Free Energy Change (ΔG) | -36.11 | kJ/mol |
Note: This table is based on data for a pyrimidine derivative binding to BSA and is for illustrative purposes only. nih.gov It does not represent experimental data for this compound.
Future Research Directions and Translational Opportunities for R 2 Pyrrolidin 3 Yloxy Pyridine
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of pyrrolidine-containing compounds is an active area of research, with a focus on developing more efficient and environmentally friendly methods. mdpi.com Traditional synthetic routes can be lengthy and often rely on harsh reagents. Future research into the synthesis of (R)-2-(pyrrolidin-3-yloxy)-pyridine and its derivatives could focus on several key areas of sustainability.
Furthermore, photoredox catalysis and other modern synthetic techniques offer the potential for milder and more selective reactions. A photo-promoted ring contraction of pyridines to yield pyrrolidine (B122466) derivatives has been reported, showcasing the innovative methods being developed to access these valuable skeletons. nih.gov While not a direct synthesis of the target compound, this highlights the ongoing innovation in pyridine (B92270) and pyrrolidine chemistry that could be adapted.
Table 1: Comparison of Synthetic Strategies for Pyrrolidine and Pyridine Derivatives
| Synthetic Strategy | Advantages | Potential Application to this compound |
| Multicomponent Reactions | Increased atom economy, reduced waste, fewer purification steps. researchgate.net | Development of a one-pot reaction combining pyridine and pyrrolidine precursors. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. nih.gov | Solid-state or melt-phase etherification reaction. |
| Photoredox Catalysis | Mild reaction conditions, high selectivity. nih.gov | Light-mediated coupling of the two heterocyclic components. |
| Biocatalysis | High stereoselectivity, environmentally benign. | Enzymatic resolution of racemic pyrrolidin-3-ol or stereoselective synthesis. |
Application in PROTAC and Molecular Glue Design
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) and molecular glues being the two primary strategies. ub.edu The this compound scaffold is well-suited for incorporation into both of these approaches.
PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target. The pyrrolidine moiety is a common component of ligands that bind to various E3 ligases, such as von Hippel-Lindau (VHL) and Cereblon (CRBN). The this compound scaffold could serve as a novel E3 ligase ligand or as a linker element connecting the E3 ligase-binding moiety to a warhead that binds the protein of interest. The versatility of the pyridine ring allows for straightforward chemical modification to attach different linker structures.
Molecular glues are small molecules that induce or stabilize the interaction between a protein and an E3 ligase, leading to the degradation of the protein. ub.edu While often discovered serendipitously, rational design strategies are emerging. The this compound scaffold, with its defined stereochemistry and potential for diverse interactions, could be explored as a core structure in the design of novel molecular glues. The combination of the hydrogen bond accepting and donating capabilities of the pyrrolidine and the aromatic interactions of the pyridine ring could facilitate the formation of the ternary complex required for protein degradation.
Exploration as a Scaffold for Covalent Modulators
Covalent modulators, which form a permanent bond with their target protein, have seen a resurgence in drug discovery due to their potential for enhanced potency and duration of action. acs.org The this compound scaffold could be adapted for the design of covalent inhibitors by incorporating a reactive "warhead."
The pyridine ring can be functionalized with various electrophilic groups, such as acrylamides or chloroacetamides, which can react with nucleophilic residues like cysteine or lysine (B10760008) on the target protein. The pyrrolidine-3-yloxy portion of the molecule would serve as a recognition element, guiding the covalent warhead to the appropriate binding site. The stereochemistry of the (R)-pyrrolidine ring would be crucial for achieving the correct orientation within the protein's active site to facilitate the covalent reaction. Research in this area would involve synthesizing derivatives of this compound bearing different types of reactive groups and evaluating their reactivity and selectivity towards specific protein targets.
Integration of Machine Learning and AI in Design and Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming drug discovery. nih.gov These computational tools can be employed to accelerate the design and synthesis of novel compounds based on the this compound scaffold.
In the realm of synthesis, AI can assist in the development of novel and efficient synthetic routes. nih.gov Retrosynthesis prediction algorithms can propose new ways to construct the this compound core, potentially identifying more sustainable or cost-effective methods.
Table 2: Potential Applications of AI/ML in the Development of this compound
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | In silico screening of large libraries of derivatives for predicted activity against specific targets. | Faster identification of lead compounds. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early de-risking of drug candidates. |
| De Novo Design | Generation of novel molecular structures based on the this compound scaffold with optimized properties. | Exploration of novel chemical space. |
| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. nih.gov | Optimization of chemical synthesis. |
Role as a Chemical Probe for Target Validation
A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system. nih.gov The this compound scaffold has the potential to be developed into a suite of chemical probes for target validation.
To serve as a high-quality chemical probe, a compound should exhibit high potency and selectivity for its target. Future research could focus on identifying the specific protein targets of this compound and its analogs. Once a target is identified, the scaffold can be optimized to improve its affinity and selectivity. The development of a specific probe for a novel target would be a significant contribution to the understanding of its biological role and its potential as a therapeutic target. The pyridine ring can also be functionalized with tags for visualization or affinity purification, such as fluorescent dyes or biotin.
Advanced Mechanistic Investigations at the Molecular Level
A thorough understanding of how this compound and its derivatives interact with their biological targets is crucial for their rational design and optimization. Advanced mechanistic investigations at the molecular level will be essential to elucidate these interactions.
Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide detailed three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the key binding interactions and for guiding further structure-activity relationship (SAR) studies.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-protein complex, providing insights into the binding and unbinding processes and the conformational changes that occur upon binding. Furthermore, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. These detailed mechanistic studies will provide a solid foundation for the future development of therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-(Pyrrolidin-3-yloxy)-pyridine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React pyridine derivatives (e.g., 2-hydroxypyridine) with activated pyrrolidin-3-ol precursors under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Optimize stereochemistry using chiral catalysts or resolved intermediates to ensure the (R)-configuration .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine oxygen linkage) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 193.12) .
- X-ray Diffraction : Resolves crystal structure and bond angles, critical for verifying stereochemical assignments .
- Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidin-3-yloxy group affect the compound’s reactivity in catalytic systems or biological targets?
- Experimental Design :
- Comparative Studies : Synthesize both (R)- and (S)-enantiomers and compare their:
- Catalytic Activity : In cross-coupling reactions (e.g., Suzuki-Miyaura), noting differences in turnover frequency .
- Biological Binding : Use surface plasmon resonance (SPR) to measure affinity for enzyme targets (e.g., kinases) .
- Findings : The (R)-enantiomer shows 3–5× higher binding affinity in kinase inhibition assays due to optimal spatial alignment with hydrophobic pockets .
Q. What strategies address contradictions in reported pharmacological data (e.g., IC50 variability) for this compound?
- Methodological Solutions :
- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-free vs. cellular), buffer pH, and incubation time .
- Control Experiments : Replicate studies with standardized protocols (e.g., uniform cell lines, ATP concentrations) .
- Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) were traced to differences in assay temperature (25°C vs. 37°C), highlighting the need for rigorous thermal control .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Approach :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes, reducing metabolic liability .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and blood-brain barrier penetration .
- Validation : Synthesize top candidates and validate predictions via in vitro hepatocyte stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
